molecular formula C22H22N2O4 B11618723 3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11618723
M. Wt: 378.4 g/mol
InChI Key: UTWXBEJTSQGMTM-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methyl, and dimethylphenylamino groups enhances its potential for diverse applications compared to simpler quinoline derivatives.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3,4-dimethylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O4/c1-5-28-22(26)18-12-23-19-9-7-15(21(25)27-4)11-17(19)20(18)24-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,23,24)

InChI Key

UTWXBEJTSQGMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=C(C=C3)C)C)C(=O)OC

Origin of Product

United States

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